2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with a 2-chloro group and a 2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using a suitable alkyl halide to introduce the 3,5-dimethyl groups.
Amidation: The alkylated pyrazole is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with an ethyl side chain instead of propyl.
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10-8-11(2)19(18-10)12(3)9-17-15(20)13-6-4-5-7-14(13)16/h4-8,12H,9H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMICSCRSGWPLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNC(=O)C2=CC=CC=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.